molecular formula C24H12N2O8 B14910509 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid

2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid

Cat. No.: B14910509
M. Wt: 456.4 g/mol
InChI Key: IMECLTBCFXXIPZ-UHFFFAOYSA-N
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Description

2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is a complex organic compound featuring a unique structure that includes multiple oxo groups and a pyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrole ring, followed by annulation and cyclization steps to form the pyrroloisoindole core .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction could result in hydroxylated derivatives .

Scientific Research Applications

2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid involves its interaction with molecular targets through its oxo groups and pyrroloisoindole core. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C24H12N2O8

Molecular Weight

456.4 g/mol

IUPAC Name

2-[2-(2-carboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid

InChI

InChI=1S/C24H12N2O8/c27-19-13-9-15-16(22(30)26(21(15)29)18-8-4-2-6-12(18)24(33)34)10-14(13)20(28)25(19)17-7-3-1-5-11(17)23(31)32/h1-10H,(H,31,32)(H,33,34)

InChI Key

IMECLTBCFXXIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5C(=O)O

Origin of Product

United States

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